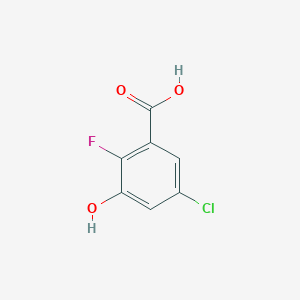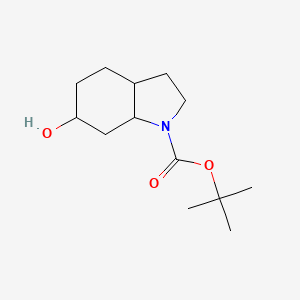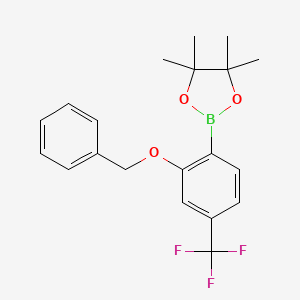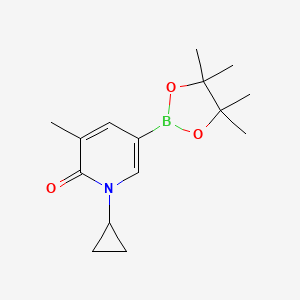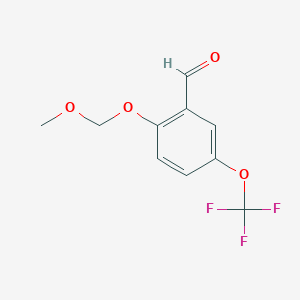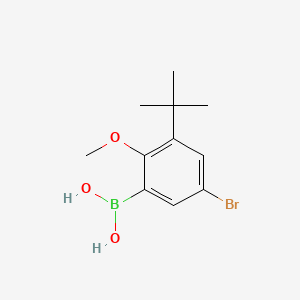
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a brominated and methoxylated phenyl ring with a tert-butyl substituent. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method involves the bromination of 3-(tert-butyl)-2-methoxyphenylboronic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrogenated phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition, molecular recognition, and catalysis.
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-2-methoxyphenylboronic acid: Lacks the bromine substituent.
5-Bromo-2-methoxyphenylboronic acid: Lacks the tert-butyl substituent.
5-Bromo-3-(tert-butyl)phenylboronic acid: Lacks the methoxy substituent.
Uniqueness
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the bromine, tert-butyl, and methoxy substituents on the phenyl ring. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C11H16BBrO3 |
|---|---|
分子量 |
286.96 g/mol |
IUPAC名 |
(5-bromo-3-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BBrO3/c1-11(2,3)8-5-7(13)6-9(12(14)15)10(8)16-4/h5-6,14-15H,1-4H3 |
InChIキー |
BQNDVNSJFWJERD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OC)C(C)(C)C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


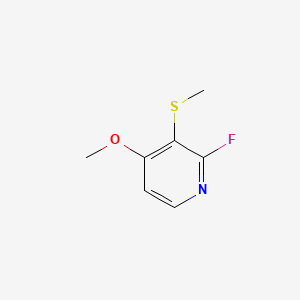

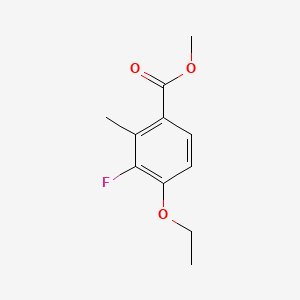
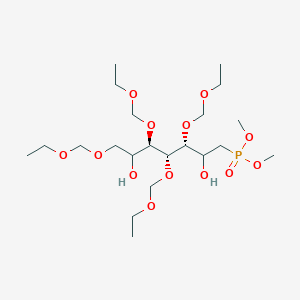
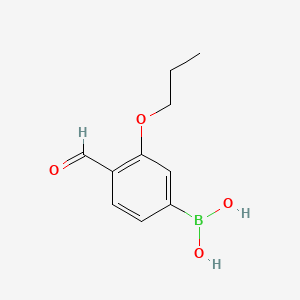
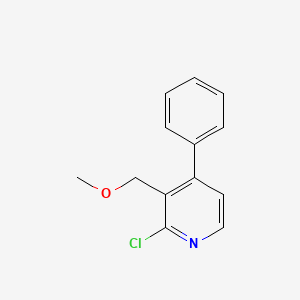
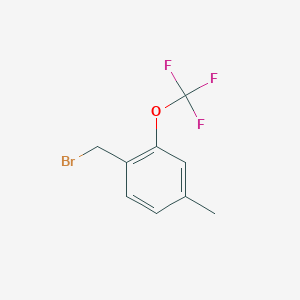
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
